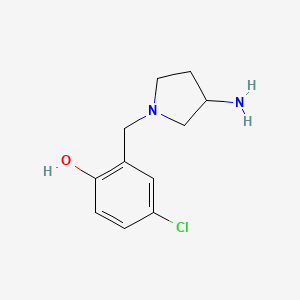

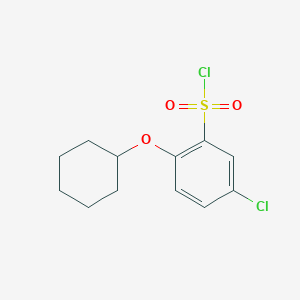

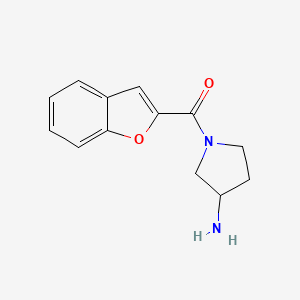

![molecular formula C10H11ClN4O B1468476 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1343379-55-4](/img/structure/B1468476.png)

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Übersicht

Beschreibung

“7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 30 bonds; 18 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ether (aliphatic), 1 Triazole, and 1 Pyridine .Chemical Reactions Analysis

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 238.68 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- Synthesis of Derivatives : 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been synthesized, demonstrating the compound's utility as a precursor in chemical synthesis. For example, derivatives were synthesized through nucleophilic replacement with hydrazides and subsequent intramolecular cyclization, forming new tricyclic compounds (Biagi et al., 2002).

- Ring Rearrangement Studies : Research has been conducted on the ring rearrangement of this compound to [1,5-c] analogues, showcasing its structural flexibility and potential for creating diverse chemical structures (Tang et al., 2014).

Theoretical Studies and Characterization

- Theoretical Characterization : Theoretical studies, including density functional theory (DFT) analyses, have been applied to similar compounds for understanding their electronic properties and regioselectivity in chemical reactions. Such studies aid in predicting and interpreting the chemical behavior of this compound and its derivatives (Mozafari et al., 2016).

Potential Pharmacological Applications

- Antitumor Activity : Some derivatives of triazolopyrimidines, which include structures similar to this compound, have demonstrated antitumor activities. These findings suggest potential therapeutic applications in oncology, although direct studies on this specific compound are needed for conclusive evidence (Hafez & El-Gazzar, 2009).

Synthetic Versatility

- Synthetic Intermediates : The compound serves as a versatile synthetic intermediate, useful in various chemical reactions such as Kumada cross-couplings and Buchwald–Hartwig amination. This highlights its role in complex chemical syntheses, providing pathways to a wide range of chemical structures (Tang et al., 2014).

Wirkmechanismus

Target of Action

It is known that triazole compounds, which include 7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.

Mode of Action

It is suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo ring . This interaction could potentially lead to changes in the function or activity of the target, resulting in the compound’s biological effects.

Biochemical Pathways

Given the compound’s potential to interact with a variety of enzymes and receptors , it is plausible that it could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the compound’s potential to interact with various enzymes and receptors , it could potentially induce a range of biological responses.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7, HCT-116, and HepG-2, the compound exhibits cytotoxic activity by inducing apoptosis and altering cell cycle progression . It influences cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, the compound affects cellular metabolism by disrupting the normal metabolic flux, which can lead to reduced cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound’s stability and activity are closely monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function .

Eigenschaften

IUPAC Name |

7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-8-5-9-13-14-10(15(9)6-12-8)7-1-3-16-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQETDYEYJVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C3N2C=NC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

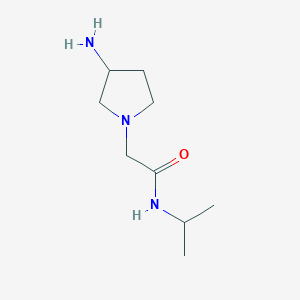

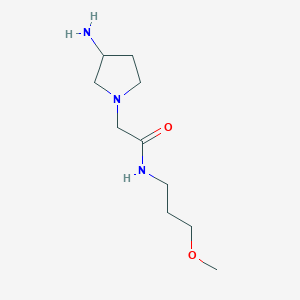

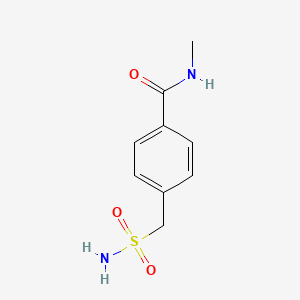

![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)